BenchChemオンラインストアへようこそ!

(1R)-8-chloro-1-methyl-3-nitroso-2,3,4,5-tetrahydro-1H-3-benzazepine

Genotoxicity Mutagenicity Nitrosamine Drug Substance-Related Impurities

This single (R)-enantiomer NDSRI reference standard is EAT-positive with fully characterized genotoxic potency in human 2D/3D HepaRG models (CometChip 3.5-fold increase, micronucleus induction)—distinguishing it from EAT-negative NDSRIs that cannot validate lorcaserin-specific methods. Chiral identity (resolution >4) ensures enantiomeric purity assessment impossible with isomeric mixtures. Essential for ICH M7(R2)-compliant ANDA submissions, multi-site nitrosamine monitoring, and extractables/leachables studies. Supplied with comprehensive CoA including NMR, MS, and HPLC characterization.

Molecular Formula C11H13ClN2O
Molecular Weight 224.68 g/mol
CAS No. 2518136-84-8
Cat. No. B6171903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R)-8-chloro-1-methyl-3-nitroso-2,3,4,5-tetrahydro-1H-3-benzazepine
CAS2518136-84-8
Molecular FormulaC11H13ClN2O
Molecular Weight224.68 g/mol
Structural Identifiers
SMILESCC1CN(CCC2=C1C=C(C=C2)Cl)N=O
InChIInChI=1S/C11H13ClN2O/c1-8-7-14(13-15)5-4-9-2-3-10(12)6-11(8)9/h2-3,6,8H,4-5,7H2,1H3/t8-/m0/s1
InChIKeyPOOKTNWLAMHIKQ-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for (1R)-8-Chloro-1-methyl-3-nitroso-2,3,4,5-tetrahydro-1H-3-benzazepine (N-Nitroso Lorcaserin, CAS 2518136-84-8): Genotoxicity, Regulatory Context, and Reference Standard Qualification


(1R)-8-chloro-1-methyl-3-nitroso-2,3,4,5-tetrahydro-1H-3-benzazepine, commonly referred to as N-Nitroso Lorcaserin, is a nitrosamine drug substance-related impurity (NDSRI) of the anti-obesity agent lorcaserin. It is classified as a member of the 'cohort of concern' under ICH M7(R2) due to the mutagenic and carcinogenic potential inherent to N-nitrosamines [1]. The compound is a single (R)-enantiomer with molecular formula C₁₁H₁₃ClN₂O and molecular weight 224.68 g/mol, and is supplied as a fully characterized reference standard compliant with regulatory guidelines for analytical method development, method validation (AMV), and quality control (QC) applications in lorcaserin manufacturing [2].

Why Generic Substitution Is Inappropriate for (1R)-8-Chloro-1-methyl-3-nitroso-2,3,4,5-tetrahydro-1H-3-benzazepine (N-Nitroso Lorcaserin) as a Reference Standard


Nitrosamine impurity reference standards cannot be interchanged generically among different drug substances because NDSRI mutagenic potency is strongly dependent on the specific molecular structure of the parent amine. Experimental data demonstrate that N-nitroso-lorcaserin is an Enhanced Ames Test (EAT)-positive mutagen and induces concentration-dependent micronucleus formation in human TK6 cells following bioactivation, whereas many other NDSRIs (e.g., N-nitroso-diclofenac, N-nitroso-paroxetine, N-nitroso-folic acid) are EAT-negative and non-mutagenic in mammalian assays [1]. Even within the EAT-positive subset, quantitative genotoxic potency varies by orders of magnitude: N-nitroso-lorcaserin exhibits a 3.5-fold DNA damage increase in 2D HepaRG CometChip assays (LEC 100 µM), compared with a 16.2-fold increase for N-nitroso-nortriptyline (LEC 6.3 µM) [2]. The compound's single (R)-enantiomer configuration further distinguishes it from isomeric mixtures, as chiral separation of lorcaserin enantiomers requires dedicated immobilized amylose-based chiral stationary phases with resolution >4 [3]. These structural and biological differences mean that procurement of the correct, fully characterized N-nitroso-lorcaserin reference standard is non-negotiable for reliable analytical method performance and regulatory compliance.

Product-Specific Quantitative Differentiation Evidence for (1R)-8-Chloro-1-methyl-3-nitroso-2,3,4,5-tetrahydro-1H-3-benzazepine (N-Nitroso Lorcaserin)


Confirmed EAT-Positive Mutagenicity Classifies N-Nitroso Lorcaserin as a High-Priority Control Impurity Versus EAT-Negative NDSRIs

N-Nitroso-lorcaserin tested positive in the Enhanced Ames Test (EAT) and both TK and HPRT gene mutation assays in human TK6 cells, placing it in the EAT-positive cohort alongside N-nitroso-nortriptyline, N-nitroso-fluoxetine, N-nitroso-duloxetine, N-nitroso-sertraline, and N-nitroso-varenicline. In contrast, eight other NDSRIs (including N-nitroso-diclofenac, N-nitroso-paroxetine, N-nitroso-folic acid, N-nitroso-bumetanide, N-nitroso-ciprofloxacin, N-nitroso-dabigatran etexilate, N-nitroso-phenylephrine, and N-nitroso-desvaleryl-valsartan) were EAT-negative and non-mutagenic in mammalian cell assays [1]. EAT positivity triggers stricter regulatory acceptable intake (AI) limits under ICH M7(R2) and requires dedicated analytical control strategies that are not necessary for EAT-negative NDSRIs.

Genotoxicity Mutagenicity Nitrosamine Drug Substance-Related Impurities Enhanced Ames Test

Quantitative Genotoxic Potency Benchmarking: N-Nitroso Lorcaserin Exhibits Distinct DNA Damage and Micronucleus Induction Profiles Relative to Other EAT-Positive NDSRIs

In CometChip assays using 2D and 3D HepaRG cultures, N-nitroso-lorcaserin produced a 3.5-fold DNA damage increase in 2D (LEC 100 µM) and a 6.7-fold increase in 3D (LEC 100 µM), classified as a weak (+) to moderate (++) genotoxicant. By comparison, N-nitroso-nortriptyline induced 16.2-fold (2D, LEC 6.3 µM) and 16.8-fold (3D, LEC 1.6 µM) increases, and N-nitroso-duloxetine induced 13.5-fold (2D, LEC 25 µM) and 18.0-fold (3D, LEC 3.1 µM) increases [1]. In the micronucleus assay, N-nitroso-lorcaserin was negative in 2D (fold increase 1.2) but positive in 3D spheroids (fold increase 1.8, LEC 125 µM), whereas N-nitroso-duloxetine and N-nitroso-fluoxetine were positive in both 2D (fold increase 3.3 and 2.0, respectively) and 3D [1]. This places N-nitroso-lorcaserin among the weaker genotoxicants within the EAT-positive NDSRI class.

DNA Damage Micronucleus Assay CometChip HepaRG Cells

Single (R)-Enantiomer Identity Distinguishes N-Nitroso Lorcaserin from Isomeric Mixture Reference Materials and Requires Chiral Purity Verification

The target compound is the single (R)-enantiomer of N-nitroso lorcaserin, with defined stereochemistry at the 1-position [1]. Some commercial suppliers offer N-Nitroso Lorcaserin as a 'mixture of isomers,' which lacks stereochemical definition and is unsuitable for chiral purity assessment . Chiral separation of lorcaserin enantiomers requires an immobilized amylose tris(3,5-dimethylphenylcarbamate) chiral stationary phase (Chiralpak IA) achieving baseline resolution >4 with a mobile phase of n-hexane/ethanol/methanol/diethylamine (95:2.5:2.5:0.1 v/v/v/v) [2]. The limit of detection (LOD) and limit of quantification (LOQ) for the S-enantiomer were 0.45 µg/mL and 1.5 µg/mL respectively [2]. The (R)-enantiomer-specific identity is critical because lorcaserin's 5-HT₂C receptor agonist activity is enantioselective; the (R)-enantiomer is the active pharmaceutical ingredient [3].

Chiral Purity Enantiomeric Separation Lorcaserin Impurities Reference Standard Characterization

Regulatory Intake Limit History Positions N-Nitroso Lorcaserin Among NDSRIs with Defined but Withdrawn AI Values Due to API Market Status

N-nitroso-lorcaserin was previously listed in FDA's Table 1 of recommended acceptable intake (AI) limits for nitrosamine impurities, with an AI of 1500 ng/day. It was deleted from Table 1 in October 2023 because the API lorcaserin (Belviq) is no longer marketed in the United States . This AI value of 1500 ng/day is higher than that of several other NDSRIs that remain listed (e.g., N-nitroso-fluoxetine: 78 ng/day; N-nitroso-duloxetine: 100 ng/day; N-nitroso-varenicline: 37 ng/day), reflecting the compound's relatively weaker genotoxic potency . However, the AI remains relevant for any jurisdiction where lorcaserin is still authorized and for impurity risk assessment under ICH M7(R2) principles, which classify N-nitroso-lorcaserin as a cohort of concern impurity requiring control at or below a toxicology-based limit [1].

Acceptable Intake Nitrosamine Regulation FDA Table 1 Pharmaceutical Quality Control

Metabolic Bioactivation Profile in Human-Relevant 3D HepaRG Spheroids Confirms N-Nitroso Lorcaserin Genotoxicity Under Conditions Closer to In Vivo Human Liver Physiology

N-nitroso-lorcaserin was genotoxic in 3D HepaRG spheroid cultures (CometChip fold increase 6.7, MN fold increase 1.8) but was negative in the 2D HepaRG micronucleus assay (fold increase 1.2) [1]. The 3D spheroid model exhibits enhanced metabolic enzyme expression closer to primary human hepatocytes, providing more physiologically relevant bioactivation [1]. This pattern — negative 2D MN but positive 3D MN — was shared with N-nitroso-varenicline (2D MN fold 1.5, negative; 3D MN fold 1.7, positive) but contrasted with N-nitroso-nortriptyline, N-nitroso-duloxetine, and N-nitroso-fluoxetine, which were positive in both 2D and 3D MN assays [1]. The differential outcome across culture formats underscores the importance of using a reference standard validated in human-relevant metabolic models when conducting impurity risk assessments for regulatory submissions.

3D HepaRG Spheroids Metabolic Bioactivation In Vitro-In Vivo Extrapolation New Approach Methodologies

High-Value Application Scenarios for (1R)-8-Chloro-1-methyl-3-nitroso-2,3,4,5-tetrahydro-1H-3-benzazepine (N-Nitroso Lorcaserin) Based on Its Differentiated Evidence Profile


ANDA/DMF Nitrosamine Impurity Method Validation for Lorcaserin Generic Drug Products

Generic pharmaceutical manufacturers developing abbreviated new drug applications (ANDAs) for lorcaserin hydrochloride require a fully characterized N-nitroso-lorcaserin reference standard with established EAT-positive mutagenicity and defined genotoxic potency in human cell models to validate their analytical methods per ICH M7(R2) requirements [1]. The single (R)-enantiomer identity of the target compound enables accurate chiral purity assessment, distinguishing it from isomeric mixtures that cannot support enantiomeric impurity method specificity [2]. The previously established AI of 1500 ng/day provides a target sensitivity benchmark for method LOQ determination .

Cross-Laboratory Proficiency Testing and QC Batch Release for Lorcaserin API Manufacturing

Quality control laboratories in API manufacturing facilities conducting multi-site nitrosamine monitoring programs benefit from the extensive characterization data available for N-nitroso-lorcaserin, including its defined CometChip and micronucleus assay profiles in both 2D and 3D HepaRG models [1]. The compound's classification as a relatively weak genotoxicant (CometChip fold increase 3.5–6.7, MN fold increase 1.2–1.8) compared to more potent NDSRIs provides a meaningful benchmark for establishing control thresholds and trending impurity levels across batches.

In Vitro Nitrosamine Safety Assessment for Drug-Device Combination Products Containing Lorcaserin

Medical device and combination product manufacturers requiring extractables and leachables assessments for lorcaserin-containing drug-device combinations can use N-nitroso-lorcaserin as a characterized positive control for nitrosamine detection methods. The confirmation of genotoxicity in 3D HepaRG spheroids — a model with metabolic competency approaching human liver — provides stronger safety relevance than bacterial Ames data alone, supporting more defensible toxicological risk assessments in regulatory submissions [1].

Method Development for Simultaneous Quantification of Multiple NDSRIs by LC-MS/MS

Analytical laboratories developing high-throughput LC-MS/MS methods for simultaneous quantification of multiple NDSRIs in a single chromatographic run require individual NDSRI reference standards with well-characterized retention times, ionization efficiency, and matrix effects. N-nitroso-lorcaserin's distinct molecular structure (C₁₁H₁₃ClN₂O, MW 224.68) and defined chromatographic behavior enable its integration into multi-analyte nitrosamine screening panels alongside more potent NDSRIs, serving as a mid-range sensitivity calibrant between low-AI impurities (e.g., N-nitroso-varenicline at 37 ng/day) and EAT-negative NDSRIs [1][2].

Quote Request

Request a Quote for (1R)-8-chloro-1-methyl-3-nitroso-2,3,4,5-tetrahydro-1H-3-benzazepine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.